molecular formula C12H17NO3 B3085544 2-(3-methoxyphenyl)-N,N-dimethylalanine CAS No. 1157261-32-9

2-(3-methoxyphenyl)-N,N-dimethylalanine

Cat. No.: B3085544
CAS No.: 1157261-32-9
M. Wt: 223.27
InChI Key: JBYRPVKPXOUMHU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N,N-dimethylalanine is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and two methyl groups attached to the nitrogen atom of the alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N,N-dimethylalanine can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenylacetic acid with dimethylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of dimethylamine to form the desired product.

Another method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to attach the 3-methoxyphenyl group to the alanine backbone. This method requires the use of a boron reagent and a palladium catalyst under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N,N-dimethylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)-N,N-dimethylalanine.

    Reduction: The compound can be reduced to remove the methoxy group, yielding 2-phenyl-N,N-dimethylalanine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include 2-(3-hydroxyphenyl)-N,N-dimethylalanine, 2-phenyl-N,N-dimethylalanine, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxyphenyl)-N,N-dimethylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N,N-dimethylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-N,N-dimethylalanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-2-(3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRPVKPXOUMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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